Tert-butyl 3-hydroxycyclobutylcarbamate
Description
Overview of Cyclobutyl Carbamate (B1207046) Scaffolds in Organic Synthesis
Cyclobutane-containing scaffolds are increasingly recognized for their potential in medicinal chemistry and materials science. nih.gov Historically, the synthesis of cyclobutane (B1203170) derivatives was considered challenging due to the inherent ring strain of the four-membered ring. nih.gov However, recent advancements in synthetic methodologies have made a wide array of substituted cyclobutanes more accessible. researchgate.netdntb.gov.ua
The cyclobutane ring imparts a level of three-dimensionality to molecules, a desirable trait in drug design as it can lead to improved binding selectivity and pharmacokinetic properties. nih.gov The carbamate group, particularly the Boc-protected amine, is a versatile handle for a variety of chemical transformations. It is stable under many reaction conditions, yet can be readily deprotected to allow for further functionalization, such as amide bond formation or alkylation. This makes cyclobutyl carbamates valuable building blocks for the construction of more complex molecular architectures.
Significance of the Hydroxyl Group in Cyclobutyl Carbamate Architectures
The presence of a hydroxyl group on the cyclobutane ring, as in tert-butyl 3-hydroxycyclobutylcarbamate, adds another layer of synthetic utility and structural complexity. The hydroxyl group can serve as a key functional handle for a range of transformations, including oxidation to a ketone, etherification, esterification, and displacement reactions.
Research Trajectories and Future Outlook for Substituted Cyclobutyl Carbamates
Despite their potential, cyclobutane scaffolds remain underrepresented in commercial compound libraries and approved drugs. nih.gov This is, however, changing as the demand for novel, three-dimensional molecular frameworks in drug discovery grows. researchgate.net Research is increasingly focused on developing efficient and stereoselective syntheses of functionalized cyclobutanes to expand the available chemical space for screening. researchgate.net
The future for substituted cyclobutyl carbamates, including this compound, appears promising. These compounds are poised to be valuable intermediates in the synthesis of a new generation of therapeutic agents. The unique conformational constraints and the trifunctionality (amine, hydroxyl, and the cyclobutane core) of molecules like this compound make them attractive starting points for creating diverse and complex molecular libraries. As synthetic methods continue to improve and our understanding of the conformational behavior of these systems deepens, the application of substituted cyclobutyl carbamates in the development of novel bioactive compounds is expected to expand significantly. nih.govnih.gov
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 154748-63-7 |
| Boiling Point | 303.7±31.0 °C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Flash Point | 137.5±24.8 °C |
Note: The properties listed above are for the general compound and may vary slightly between cis and trans isomers. chemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUMHFNEPOYLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241253, DTXSID901272300 | |
| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
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| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
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Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-63-7, 389890-42-0, 389890-43-1 | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 3 Hydroxycyclobutylcarbamate
Reduction-Based Synthetic Approaches
A principal method for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate involves the reduction of a ketone precursor. This approach is advantageous due to the commercial availability of the starting materials and the often high stereoselectivity that can be achieved.
Stereoselective Reduction of Precursor Ketones
The stereochemical outcome of the reduction of 3-substituted cyclobutanones is a critical aspect of synthesizing specific isomers of this compound. The two possible products are the cis- and trans-isomers, where the stereochemical relationship between the hydroxyl and carbamate (B1207046) groups is defined.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of aldehydes and ketones to alcohols. masterorganicchemistry.com In the synthesis of this compound, NaBH₄ is employed to reduce the ketone functionality of tert-butyl 3-oxocyclobutylcarbamate. pressbooks.pubchemguide.co.uk
The mechanism of this reduction involves a two-step process. pressbooks.pub Initially, a hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the cyclobutanone (B123998). chemguide.co.ukyoutube.com This nucleophilic addition results in the formation of an alkoxide intermediate. pressbooks.pub In the second step, a proton source, typically from the solvent (such as methanol (B129727) or water) or an acid workup, protonates the negatively charged oxygen to yield the final alcohol product. chemguide.co.ukyoutube.com
The reaction is typically performed in a protic solvent like methanol or ethanol. chemguide.co.uk The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity.
The reduction of 3-substituted cyclobutanones, including tert-butyl 3-oxocyclobutylcarbamate, generally shows a high preference for the formation of the cis-alcohol. acs.org This stereoselectivity is influenced by several factors, including the reducing agent, solvent, and reaction temperature. acs.org
Studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis alcohol, often exceeding 90% selectivity, regardless of the size of the hydride reagent. acs.org The preference for the cis-isomer can be explained by the Felkin-Anh model, which suggests that the hydride attacks the carbonyl group from the less sterically hindered face. acs.org Torsional strain plays a significant role in favoring the anti-facial attack of the hydride. acs.org
Lowering the reaction temperature and decreasing the polarity of the solvent can further enhance the selectivity for the cis-isomer. acs.org For instance, performing the reduction at lower temperatures generally leads to a higher diastereomeric ratio in favor of the cis product.
The table below summarizes the general influence of reaction conditions on the stereochemical outcome of the reduction of 3-substituted cyclobutanones.
| Reaction Condition | Influence on Stereoselectivity | Predominant Isomer |
| Reducing Agent | Generally high cis-selectivity with various hydride reagents. acs.org | cis |
| Temperature | Lower temperatures increase cis-selectivity. acs.org | cis |
| Solvent Polarity | Decreasing solvent polarity can enhance cis-selectivity. acs.org | cis |
Alternative Reducing Agents and Their Stereochemical Implications
While sodium borohydride is a common choice, other reducing agents can also be employed for the reduction of cyclobutanones. These include lithium aluminum hydride (LiAlH₄), which is a more powerful reducing agent, and various other metal hydrides. youtube.comsigmaaldrich.com
The choice of reducing agent can have stereochemical implications. However, for 3-substituted cyclobutanones, the inherent steric and electronic factors of the substrate often dominate, leading to a strong preference for the cis-product regardless of the specific hydride source used. acs.org For example, even bulky reducing agents tend to favor attack from the face opposite to the substituent, resulting in the cis-alcohol.
Other specialized reducing agents and conditions include:
Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide chloride, such as cerium(III) chloride (CeCl₃). It is known for its high selectivity in reducing ketones in the presence of other functional groups.
Meerwein-Ponndorf-Verley Reduction: This is a reversible reduction using an aluminum alkoxide catalyst, often aluminum isopropoxide, in the presence of a secondary alcohol like isopropanol. sigmaaldrich.com
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to achieve enantioselective reduction of ketones. sigmaaldrich.com
Cyclobutyl Ring Formation Strategies
An alternative to the reduction of a pre-existing cyclobutanone is the construction of the cyclobutyl ring itself through various synthetic strategies. These methods offer access to a wide range of substituted cyclobutane (B1203170) derivatives.
Cycloaddition Reactions in the Construction of the Cyclobutyl Core
[2+2] Cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings. nih.govnumberanalytics.com This type of reaction involves the combination of two components with two π-electrons each to form a four-membered ring. numberanalytics.com These reactions can be initiated thermally or photochemically. organicreactions.orgbaranlab.org
In the context of synthesizing precursors to this compound, a [2+2] cycloaddition could be envisioned between a suitable alkene and a ketene (B1206846) or a ketene equivalent. The resulting cyclobutanone could then be subjected to the reduction methodologies described previously.
Recent advancements in [2+2] cycloaddition reactions have led to milder reaction conditions and broader substrate scope, making this a versatile approach for constructing complex cyclobutane-containing molecules. nih.gov The stereochemistry of the resulting cyclobutane can often be controlled by the choice of reactants and reaction conditions.
Ring-Closing Metathesis for Cyclobutyl Ring Formation
The construction of the four-membered cyclobutane ring presents a significant synthetic challenge due to inherent ring strain. baranlab.org While traditional methods like [2+2] cycloadditions are prevalent, ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic structures, including cyclobutanes. baranlab.orgnih.govorganic-chemistry.org RCM typically involves an intramolecular reaction of a diene catalyzed by a transition metal complex, most commonly ruthenium-based catalysts like the Grubbs or Zhan catalysts. nih.govdrughunter.com
The application of RCM to the synthesis of cyclobutane precursors for this compound would involve a strategically designed acyclic diene. The success of the cyclization is highly dependent on factors such as the choice of catalyst, reaction concentration, and the nature of the substituents on the diene precursor. While RCM is more commonly employed for the synthesis of larger rings, its application in forming four-membered rings, though challenging, offers a modern and efficient alternative to traditional methods. drughunter.com The inherent modularity of the RCM approach allows for the introduction of various functional groups on the acyclic precursor, which are then incorporated into the final cyclobutane product.
Protecting Group Chemistry in Synthesis
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is paramount. bham.ac.ukwikipedia.org These chemical modifications temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during subsequent synthetic transformations. wikipedia.orgquora.com
Role of the tert-Butyloxycarbonyl (Boc) Group as an Amine Protectant
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of introduction and selective removal under mild acidic conditions. wikipedia.orgnumberanalytics.comtotal-synthesis.com In the context of this compound, the Boc group serves to protect the amine functionality.
The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com This reaction converts the nucleophilic amine into a less reactive carbamate, which is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. quora.comtotal-synthesis.com
The removal of the Boc group, or deprotection, is generally accomplished using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. wikipedia.org The mechanism of deprotection involves the acid-catalyzed decomposition of the carbamate into the free amine, carbon dioxide, and isobutene, which are volatile and easily removed. quora.com This selective deprotection allows for the unmasking of the amine at the desired stage of the synthesis for further functionalization.
Orthogonal Protecting Group Strategies for Selective Functionalization
The synthesis of a molecule with multiple functional groups, such as the hydroxyl and Boc-protected amine in this compound, often requires an orthogonal protecting group strategy. numberanalytics.comfiveable.me Orthogonal protection refers to the use of multiple protecting groups within the same molecule that can be removed under distinct and non-interfering conditions. wikipedia.orgnumberanalytics.comjocpr.com This allows for the selective deprotection and reaction of one functional group while the others remain protected. fiveable.mejocpr.com
For instance, in a synthetic precursor to this compound, the hydroxyl group might be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, while the amine is protected with the Boc group. The TBDMS group is labile to fluoride (B91410) ions (e.g., using tetra-n-butylammonium fluoride, TBAF), while the Boc group is labile to acid. numberanalytics.com This orthogonality allows the chemist to selectively deprotect either the alcohol or the amine, enabling precise control over the synthetic sequence.
This strategy is crucial for the regioselective modification of the molecule. For example, one might wish to first deprotect the hydroxyl group to perform a reaction at that position, while keeping the amine protected, and then subsequently deprotect the amine for a different transformation. The ability to perform such selective manipulations is a cornerstone of modern organic synthesis and is essential for the efficient construction of complex target molecules. fiveable.me
Chemical Reactivity and Derivatization of Tert Butyl 3 Hydroxycyclobutylcarbamate
Reactions Involving the Hydroxyl Group
The secondary alcohol moiety in tert-butyl 3-hydroxycyclobutylcarbamate is a primary site for a variety of chemical transformations, including acylation, ether formation, oxidation, and activation for nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers. Standard esterification procedures can be employed, though methods suitable for sterically hindered or sensitive substrates are often preferred to ensure high yields and avoid side reactions.
Esterification: The Steglich esterification is a mild method suitable for converting alcohols into esters, even those that are sterically demanding or acid-labile. organic-chemistry.org This reaction typically involves a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The alcohol adds to the activated carboxylic acid intermediate to form the final ester product. organic-chemistry.org Another effective class of reagents for esterifying secondary and even tertiary alcohols are uronium-based coupling agents, such as COMU, which can promote the reaction under mild conditions in the presence of an organic base. luxembourg-bio.com
Etherification: The formation of ethers from the hydroxyl group can be achieved under acidic conditions. For instance, acid-catalyzed etherification using p-toluenesulfonic acid (PTSA) as a homogeneous catalyst can facilitate the reaction between an alcohol and another alcohol, such as tert-butanol (B103910), to form the corresponding ether. mdpi.com This type of reaction generally involves the protonation of the alcohol, followed by nucleophilic attack by the second alcohol molecule.
Table 1: Representative Conditions for Esterification and Etherification
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |
| Uronium-based Coupling | Carboxylic Acid, COMU, Organic Base (e.g., MTBD for hindered alcohols) | High yields, effective for secondary and tertiary alcohols. luxembourg-bio.com |
| Acid-Catalyzed Etherification | Alcohol (e.g., tert-butanol), PTSA | Homogeneous catalysis, typically requires elevated temperatures. mdpi.com |
Oxidation Reactions to Carbonyls
The secondary alcohol of this compound can be oxidized to the corresponding ketone, tert-butyl 3-oxocyclobutylcarbamate. To avoid over-oxidation or reaction with the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group, mild oxidation methods are employed.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (B128534) (TEA). wikipedia.orgorganic-chemistry.org The reaction proceeds through an alkoxysulfonium ylide intermediate and is known for its mild conditions (typically -78 °C), high yields, and wide functional group tolerance. wikipedia.orgorganic-chemistry.org The primary byproducts include the volatile and malodorous dimethyl sulfide. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and very mild method for oxidizing secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. organic-chemistry.org DMP offers advantages such as neutral pH conditions, high chemoselectivity, and tolerance of sensitive functional groups, making it highly suitable for substrates like this compound. wikipedia.org
Table 2: Comparison of Mild Oxidation Methods
| Method | Oxidant System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C to room temperature | Mild, high yield, avoids heavy metals. wikipedia.orgorganic-chemistry.org | Forms toxic CO and malodorous dimethyl sulfide. wikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral pH, high selectivity, stable reagent. wikipedia.orgpitt.edu | Reagent can be explosive; relatively expensive. pitt.edu |
Nucleophilic Substitution Reactions of Activated Hydroxyl Derivatives
To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This is commonly achieved by converting the alcohol into a sulfonate ester.
The hydroxyl group can be readily converted to a p-toluenesulfonate (tosylate) ester by reaction with p-toluenesulfonyl chloride (TsCl). masterorganicchemistry.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct. nih.govmdpi.com Catalytic amounts of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction. nih.gov The resulting tosylate group is an excellent leaving group, making the carbon atom susceptible to attack by a wide range of nucleophiles.
In some cases, particularly with benzylic or other activated alcohols, the reaction with TsCl in the presence of a chloride source (like triethylammonium (B8662869) hydrochloride formed in situ) can lead directly to the corresponding alkyl chloride via an Sₙ2 or Sₙ1 mechanism, where the initially formed tosylate is displaced by the chloride ion. nih.gov This highlights the role of the tosylate as a reactive intermediate for nucleophilic substitution.
Table 3: Typical Conditions for Tosylation
| Reagents | Base/Catalyst | Solvent | Key Outcome |
|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | Formation of the tosylate ester, activating the hydroxyl group. masterorganicchemistry.com |
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA), DMAP | Dichloromethane | Efficient formation of the tosylate, which can be displaced by nucleophiles. nih.gov |
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA), 1-Methylimidazole | Tetrahydrofuran (THF) | Effective sulfonylation, creating an excellent leaving group for substitution reactions. mdpi.com |
Reactions Involving the Carbamate (B1207046) Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. Its primary mode of reactivity is cleavage under acidic conditions.
Hydrolysis of the Carbamate Group
The most common reaction involving the carbamate moiety of this compound is its removal, or deprotection, to yield the free amine, 3-aminocyclobutanol (B581946). This is typically an acid-catalyzed hydrolysis. wikipedia.org
The cleavage proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas. organic-chemistry.org The resulting unstable carbamic acid rapidly decarboxylates to give the free amine and carbon dioxide. wikipedia.org
A variety of acidic reagents can be used for this transformation. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective and common. wikipedia.org Another frequently used system is hydrogen chloride (HCl) in an organic solvent such as methanol (B129727), dioxane, or ethyl acetate. wikipedia.org While standard acidic hydrolysis is robust, alternative milder methods have been developed for substrates sensitive to strong acids, such as using oxalyl chloride in methanol. rsc.orguky.edu
Table 4: Common Reagents for Boc Group Hydrolysis (Deprotection)
| Reagent(s) | Solvent | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method; TFA is volatile and corrosive. wikipedia.org |
| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, or Dioxane | Room Temperature | Generates the amine hydrochloride salt directly. wikipedia.org |
| Aqueous Phosphoric Acid | - | Room Temperature | An effective and more environmentally benign alternative to TFA or HCl. organic-chemistry.org |
| Oxalyl Chloride | Methanol | Room Temperature | A mild method for selective deprotection on sensitive substrates. rsc.orguky.edu |
Deprotection Strategies of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. The deprotection of the Boc group in this compound to yield 3-aminocyclobutanol is a critical step in many synthetic pathways. This transformation is most commonly achieved under acidic conditions. fishersci.co.uk
Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane are typically employed for the efficient cleavage of the Boc group. fishersci.co.ukyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of tert-butanol and carbon dioxide to release the free amine. youtube.com
While acidic deprotection is prevalent, alternative methods have been developed to accommodate substrates with acid-sensitive functional groups. nih.govsci-hub.se For instance, certain Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane, have been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups, although N-Boc groups can also be labile under these conditions. researchgate.net Another approach involves the use of oxalyl chloride in methanol, which offers a mild method for Boc deprotection. nih.gov Basic conditions, such as sodium t-butoxide in wet tetrahydrofuran, have also been reported for the deprotection of unactivated primary Boc groups, proceeding through an isocyanate intermediate. sci-hub.se
Table 1: Selected Reagents for Boc Deprotection
| Reagent | Solvent | Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | fishersci.co.uk |
| Oxalyl Chloride | Methanol | Room Temperature | nih.gov |
| Sodium t-Butoxide | Tetrahydrofuran (wet) | Reflux | sci-hub.se |
| Aqueous Phosphoric Acid | - | Mild Conditions | organic-chemistry.orgorganic-chemistry.org |
| Ytterbium Triflate | Nitromethane | 45-50°C | niscpr.res.in |
This table is not exhaustive and represents a selection of commonly used methods.
Cyclobutyl Ring Functionalization
The cyclobutane (B1203170) ring of this compound, while generally stable, can undergo functionalization through various reactions, including electrophilic and nucleophilic additions, as well as ring-opening and rearrangement reactions. researchgate.net These transformations are crucial for introducing further complexity and diversity into molecules derived from this building block.
The hydroxy group on the cyclobutane ring can be a handle for further functionalization. For instance, it can be oxidized to a ketone, which then serves as an electrophilic site for nucleophilic attack. This strategy allows for the introduction of a wide range of substituents at this position.
Furthermore, the C-H bonds of the cyclobutane ring, although typically unreactive, can be functionalized under specific conditions. Recent advances have demonstrated the formal γ-C-H functionalization of cyclobutyl ketones, leading to the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov This involves a Norrish-Yang reaction to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C bond cleavage and functionalization. nih.gov
Nucleophilic substitution at the carbon bearing the hydroxyl group is also a viable strategy. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate substitution by various nucleophiles.
The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening and rearrangement reactions under certain thermal, photolytic, or catalytic conditions. researchgate.net These reactions can lead to the formation of linear or other cyclic structures, providing access to different molecular scaffolds.
For example, epoxide ring-opening reactions are a powerful tool in organic synthesis. mdpi.com While not directly involving the cyclobutane ring of the parent compound, derivatives of this compound, such as those where the hydroxyl group has been converted to an epoxide, could undergo such reactions. Nucleophilic attack on the epoxide can proceed with high regioselectivity and stereoselectivity, yielding functionalized products. Recently, tert-butyl carbonate has been reported as a nucleophile in epoxide ring-opening reactions to synthesize oxazolidinones. nih.gov
Rearrangement reactions of cyclobutane derivatives can be promoted by acids, bases, or transition metals, often leading to the expansion or contraction of the ring system. researchgate.net These transformations can be highly dependent on the specific substrate and reaction conditions.
Stereochemical Landscape of this compound and its Analogs
The spatial arrangement of atoms and functional groups within this compound, a key building block in medicinal chemistry, profoundly influences its chemical reactivity and biological activity. This article delves into the critical stereochemical aspects of this compound, exploring the synthesis and separation of its diastereomeric and enantiomeric forms, as well as the conformational intricacies of its cyclobutyl ring.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Building Block in Complex Molecule Synthesis
The presence of both a hydroxyl and a protected amine group on the cyclobutane (B1203170) ring allows for sequential and regioselective functionalization, making tert-butyl 3-hydroxycyclobutylcarbamate a valuable starting material for the synthesis of intricate molecular structures.
While the direct conversion of this compound to nitrogen-containing heterocycles such as azetidines, pyrrolidines, and piperidines is not extensively documented in readily available literature, its structural components are emblematic of precursors used in the synthesis of such ring systems. The Boc-protected amine and the hydroxyl group are functionalities that, through a series of synthetic transformations including activation of the hydroxyl group and subsequent intramolecular cyclization, could theoretically lead to the formation of various heterocyclic structures. The synthesis of these heterocycles is a cornerstone of medicinal chemistry, as they are prevalent in a vast array of biologically active compounds.
The utility of carbamate-protected amino alcohols as intermediates in the synthesis of pharmaceuticals is well-established. Although specific, publicly documented examples detailing the direct use of this compound in the synthesis of marketed drugs are scarce, its role as a building block for pharmacologically active compounds is an area of active research. The cyclobutane moiety can act as a bioisosteric replacement for other cyclic or acyclic fragments in known drug molecules, potentially leading to improved pharmacokinetic or pharmacodynamic profiles.
Development of Enzyme Inhibitors
Enzyme inhibitors are a critical class of therapeutic agents, and the unique structural attributes of this compound make it an attractive starting point for the design and synthesis of novel inhibitors targeting specific enzymes implicated in disease.
Mutations in isocitrate dehydrogenase (IDH) enzymes are a hallmark of several cancers, leading to the production of the oncometabolite (R)-2-hydroxyglutarate. The development of inhibitors targeting these mutant enzymes is a promising therapeutic strategy.
While direct evidence of this compound being a key intermediate in the synthesis of currently approved or clinical-stage IDH1/IDH2 inhibitors is not prominently featured in the scientific literature, the structural motifs present in this compound are relevant to the design of such inhibitors. The development of small molecules that can fit into the active site of mutant IDH enzymes often involves the use of substituted heterocyclic and carbocyclic scaffolds. The cyclobutane ring of this compound could serve as a core element in novel inhibitor designs.
The rise of antibiotic resistance, particularly due to the production of metallo-β-lactamases (MBLs) by bacteria, is a major global health threat. These enzymes can inactivate a broad range of β-lactam antibiotics. Consequently, there is an urgent need for effective MBL inhibitors. The search for such inhibitors often involves screening and synthesizing compounds that can chelate the zinc ions essential for MBL activity. While the direct application of this compound in this context is not widely reported, its functional groups could be elaborated to incorporate zinc-binding moieties, making it a potential starting point for the development of novel MBL inhibitors.
Based on a thorough review of available scientific literature, it is not possible to generate an article that specifically details the role of This compound within the requested research areas of G Protein-Coupled Receptor 40 (GPR40) modulators and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Extensive searches did not yield any specific documented use of "this compound" as a direct precursor, intermediate, or structural motif in the synthesis or development of compounds targeting GPR40 for metabolic diseases or FGFR for cancer. The available research focuses on other distinct chemical scaffolds and compounds for these targets.
While the cyclobutane ring is an increasingly important structural element in medicinal chemistry for its ability to provide unique three-dimensional conformations and improve metabolic stability nih.gov, a direct and documented link between this specific carbamate (B1207046) compound and the highly specific applications outlined in the request could not be established from the search results. Therefore, generating content for the specified outline would require speculation and would not adhere to the principles of scientific accuracy based on publicly available data.
Methodological Advancements and Analytical Techniques in Research
Chromatographic Purification Techniques
The synthesis of tert-butyl 3-hydroxycyclobutylcarbamate often results in a mixture of cis and trans isomers, the separation of which is essential for stereospecific applications. Column chromatography is the primary technique employed for this purpose.
Column Chromatography for Isomer Separation
The separation of cis and trans isomers of this compound relies on the differential adsorption of the isomers onto a stationary phase. Silica gel is a commonly used stationary phase due to its polarity and ability to interact with the hydroxyl and carbamate (B1207046) functional groups of the molecule. The choice of mobile phase is critical for achieving effective separation. A solvent system with a gradient of polarity, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is typically employed.
A study on the separation of analogous compounds, cis- and trans-3-aminocyclohexanols, demonstrated the successful use of column chromatography to isolate the isomers. mdpi.com While the specific conditions for this compound may vary, the principles remain the same. The efficiency of the separation is monitored by techniques such as thin-layer chromatography (TLC) to analyze the fractions collected from the column.
Table 1: Representative Column Chromatography Parameters for Isomer Separation
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Elution Order | Typically trans isomer followed by cis isomer |
| Monitoring | Thin-Layer Chromatography (TLC) |
Spectroscopic Characterization for Structural Elucidation
Once the isomers are separated, their structural identity and stereochemistry must be confirmed. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for determining the stereochemistry of the cis and trans isomers of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
The key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants (J-values) between the protons on the cyclobutane (B1203170) ring. In the ¹H NMR spectrum, the coupling constant between the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the carbamate group (CH-NHBoc) is particularly informative. The magnitude of this vicinal coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus equation.
For the cis isomer, the protons are on the same face of the ring, leading to a different dihedral angle and thus a different coupling constant compared to the trans isomer where the protons are on opposite faces. Generally, a larger coupling constant is observed for a trans (diaxial) relationship between protons in a cyclic system compared to a cis (axial-equatorial or diequatorial) relationship.
The chemical shifts of the protons and carbons also differ between the isomers due to the different steric and electronic environments. For instance, the chemical shift of the carbon bearing the substituent can be indicative of its axial or equatorial position. Studies on similar substituted cyclohexanes have shown that axial and equatorial substituents have distinct chemical shifts.
Table 2: Expected NMR Data for Stereochemical Assignment
| Parameter | cis Isomer | trans Isomer |
| ¹H NMR Coupling Constant (³JH-C-C-H) | Typically smaller value | Typically larger value |
| ¹³C NMR Chemical Shift (Substituted Carbons) | Distinct shifts due to steric environment | Distinct shifts due to steric environment |
Mass Spectrometry for Derivative Identification
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. Due to the polarity and relatively low volatility of the parent compound, it is often derivatized prior to analysis by gas chromatography-mass spectrometry (GC-MS). A common derivatization strategy for compounds containing hydroxyl and amine groups is silylation, for example, to form tert-butyldimethylsilyl (tBDMS) ethers and amides. nih.govnih.gov
The tBDMS derivative of this compound would be more volatile and thermally stable, making it suitable for GC-MS analysis. The electron ionization (EI) mass spectrum of such a derivative is expected to show characteristic fragmentation patterns. A prominent peak in the mass spectrum of tBDMS derivatives is often the [M-57]⁺ ion, corresponding to the loss of a tert-butyl group from the silyl (B83357) moiety. nih.govresearchgate.netresearchgate.net Other fragment ions would arise from the cleavage of the cyclobutane ring and the loss of the Boc protecting group.
Analysis of the fragmentation pattern allows for the confirmation of the molecular structure and the identification of the derivative.
Table 3: Predicted Mass Spectral Fragmentation of a silylated this compound derivative
| Derivative | Predicted Key Fragment Ions (m/z) | Description |
| O,N-bis(tert-butyldimethylsilyl) derivative | [M-15]⁺ | Loss of a methyl group |
| [M-57]⁺ | Loss of a tert-butyl group | |
| [M-115]⁺ | Loss of a tBDMS group | |
| Characteristic ions from ring fragmentation |
Crystallographic Studies
While spectroscopic methods provide valuable information about the connectivity and stereochemistry in solution, X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state.
X-ray Crystal Structure Analysis of Derivatives
Obtaining suitable crystals of this compound itself can be challenging. Therefore, researchers often turn to crystalline derivatives for X-ray analysis. The introduction of functionalities that promote crystallization, such as aromatic rings or groups capable of strong hydrogen bonding, can facilitate the growth of high-quality single crystals.
The crystal structure of a derivative would definitively confirm the stereochemistry (cis or trans) of the parent molecule. It would also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For instance, the crystal structure of phenyl N-(4-nitrophenyl)carbamate reveals details about the planarity of the carbamate group and the hydrogen bonding network. nih.gov Similar insights could be gained from a derivative of this compound, providing a deeper understanding of its solid-state conformation and packing.
Emerging Research Areas and Future Directions
Computational Chemistry and Molecular Modeling
Computational methods are increasingly employed to understand and predict the behavior of molecules, thereby accelerating the drug discovery process. For Tert-butyl 3-hydroxycyclobutylcarbamate, these in silico techniques offer a powerful lens through which to examine its potential therapeutic applications.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. In silico SAR studies of cyclobutane-containing molecules, including analogues of this compound, are being conducted to elucidate the key structural motifs responsible for their biological effects. The puckered conformation of the cyclobutane (B1203170) ring provides a three-dimensional scaffold that can be exploited to orient pharmacophoric groups in specific spatial arrangements, potentially leading to improved potency and selectivity for biological targets. acs.org
Computational docking studies on similar cyclobutane derivatives have been used to rationalize their cytotoxic effects by modeling their interactions within the colchicine binding site of tubulin. nih.gov These studies suggest that the stereochemistry of the cyclobutane ring (cis vs. trans) significantly influences the ability of the molecule to form crucial hydrogen bonds with protein residues. nih.gov Such in silico approaches can guide the design of new derivatives of this compound with optimized interactions with their target proteins. The cyclobutane ring in such compounds can be strategically employed to fill hydrophobic pockets within an enzyme's active site, thereby enhancing binding affinity. researchgate.net
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 187.24 g/mol |
| Molecular Formula | C9H17NO3 |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
This data is compiled from computational models and provides a baseline for predictive studies.
Predictive modeling leverages computational algorithms to forecast the properties of hypothetical molecules before their synthesis. This approach is invaluable for designing novel derivatives of this compound with enhanced therapeutic potential. By modifying the core structure in silico—for instance, by altering the substituents on the cyclobutane ring or replacing the Boc group with other functionalities—researchers can predict the impact of these changes on factors like binding affinity, metabolic stability, and pharmacokinetic profiles. ambeed.com
The use of cyclobutane scaffolds can improve metabolic stability and direct key pharmacophore groups into optimal orientations for target engagement. acs.orgresearchgate.net Predictive models can help identify which modifications to the this compound structure are most likely to yield these benefits. For example, models could predict how changes to the stereochemistry of the hydroxyl and carbamate (B1207046) groups would affect binding to a specific protein target.
Catalytic Asymmetric Synthesis of Enantiopure Isomers
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug development.
The synthesis of chiral cyclobutane derivatives is an active area of research. nih.govvu.nl While specific methods for the catalytic asymmetric synthesis of this compound are not extensively documented, general strategies for producing enantiopure cyclobutanes can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One promising approach is the use of cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition, to generate enantioenriched cyclobutane structures. nih.govvu.nl Such methods allow for the construction of the cyclobutane ring with high levels of stereocontrol. Another strategy involves the desymmetrization of prochiral cyclobutanones, which can provide access to chiral γ-lactams that could potentially be converted to chiral 3-hydroxycyclobutylamines.
The development of efficient catalytic asymmetric routes to both the cis and trans enantiomers of this compound would be a significant advancement, enabling detailed studies of their individual biological activities and potentially leading to the development of more effective and safer therapeutic agents.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds for drug development. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. drughunter.comfrontiersin.org
The cyclobutane motif is recognized as an attractive three-dimensional (3D) scaffold for inclusion in fragment libraries, although it is currently underrepresented. nih.gov The non-planar, puckered nature of the cyclobutane ring provides a level of three-dimensionality that is often lacking in the more common aromatic ring-containing fragments. nih.gov This 3D character can lead to improved solubility, better selectivity, and novel intellectual property opportunities.
This compound, with a molecular weight of 187.24 g/mol , fits well within the "rule of three" guidelines for fragment-like molecules (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3). Its structure contains both hydrogen bond donor (hydroxyl and N-H) and acceptor (hydroxyl and carbonyl) functionalities, as well as a hydrophobic tert-butyl group, providing multiple points for potential interaction with a protein target.
The cis and trans isomers of this compound offer distinct 3D shapes, which can be exploited to maximize the shape diversity of a fragment library without introducing chirality at this initial stage. nih.gov The hydroxyl and protected amine groups also serve as convenient chemical handles for fragment elaboration, allowing for the systematic growth of initial fragment hits into more potent lead compounds. The development and screening of fragment libraries containing this compound and its analogues could therefore lead to the discovery of novel starting points for drug discovery programs targeting a wide range of diseases.
Q & A
Q. Q1. What are the established synthetic routes for tert-butyl 3-hydroxycyclobutylcarbamate, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves carbamate protection of a cyclobutanol derivative. A common approach is the reaction of 3-hydroxycyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine or DMAP in THF/DCM). For example, analogous procedures are detailed in the synthesis of tert-butyl carbamate derivatives in patent applications, where stepwise Boc protection is employed for stereochemical control . Purity Optimization:
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the product.
- Recrystallization: Solvent systems like dichloromethane/hexane or methanol/water can improve crystallinity.
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (monitor for residual solvents or unreacted starting materials) .
Q. Q2. How can the stereochemistry of this compound be confirmed experimentally?
Methodological Answer: Stereochemical assignment requires a combination of techniques:
- X-ray Crystallography: Resolve the crystal structure to unambiguously determine the spatial arrangement of substituents. For example, studies on tert-butyl carbamate derivatives have used crystallography to confirm axial vs. equatorial conformations in cyclic systems .
- NMR Analysis:
- Dynamic NMR (Low-Temperature): Investigate conformational flexibility, as demonstrated in studies on tert-butyl-substituted triazinanes .
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the tert-butyl group influence reactivity in cyclobutane-based carbamates?
Methodological Answer: The tert-butyl group exerts both steric and electronic influences:
- Steric Effects:
- Reaction Selectivity: Bulky tert-butyl groups can block nucleophilic attack at specific positions. For instance, in Mo(CO)₆-catalyzed epoxidations, steric hindrance from tert-butyl substituents reduces side reactions .
- Conformational Control: The tert-butyl group stabilizes chair or boat conformations in cyclic intermediates, as shown in DFT studies on hexahydrotriazacyclohexanes .
- Electronic Effects:
- Electron-Donating Nature: The tert-butyl group slightly donates electron density via hyperconjugation, altering reaction kinetics in nucleophilic substitutions.
Experimental Validation:
- Electron-Donating Nature: The tert-butyl group slightly donates electron density via hyperconjugation, altering reaction kinetics in nucleophilic substitutions.
- Compare reaction rates with/without tert-butyl protection using kinetic studies (e.g., UV-Vis monitoring of intermediates).
- Perform Hammett analysis to quantify electronic effects .
Q. Q4. What computational methods are suitable for modeling the stability and reaction pathways of this compound?
Methodological Answer:
- DFT Calculations:
- Geometry Optimization: Use B3LYP/6-31G(d) to optimize ground-state structures. Include solvent effects (e.g., PCM model for THF or DCM) to match experimental conditions .
- Transition-State Analysis: Locate TSs for key reactions (e.g., cyclization or hydrolysis) using QST2 or NEB methods.
- Energy Profiling: Calculate activation barriers to predict dominant pathways.
- MD Simulations:
- Simulate solvation dynamics to study aggregation or solvent interactions.
- Validation:
Q. Q5. How can contradictions in reported stability data for tert-butyl carbamates be resolved?
Methodological Answer: Discrepancies often arise from experimental conditions:
- Stress Testing:
- Thermal Stability: Perform TGA/DSC under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition thresholds.
- Hydrolytic Stability: Test pH-dependent stability (e.g., in 0.1M HCl vs. 0.1M NaOH at 25–60°C) via LC-MS monitoring.
- Mechanistic Studies:
- Use isotopic labeling (e.g., D₂O for hydrolysis studies) to track degradation pathways.
- Compare activation energies across studies to identify outliers .
Methodological Design Questions
Q. Q6. What experimental design principles apply to optimizing the synthesis of this compound on a multi-gram scale?
Methodological Answer:
- Factorial Design:
- Variables: Temperature, solvent polarity, catalyst loading (e.g., DMAP).
- Response Surface Methodology (RSM): Maximize yield while minimizing byproducts (e.g., di-Boc derivatives).
- Process Considerations:
- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic Boc-protection steps.
- In-line Analytics: Use FTIR or PAT tools to monitor reaction progress .
Q. Q7. How can researchers address low yields in stereoselective functionalization of this compound?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective transformations.
- Solvent Effects: Use low-polarity solvents (e.g., toluene) to favor tight transition states.
- Additives: Introduce crown ethers or ionic liquids to stabilize intermediates.
Case Study:
In epoxidation studies, Mo(CO)₆ in 1,2-dichloroethane improved selectivity for cyclododecatriene derivatives, a principle applicable to cyclobutane systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
